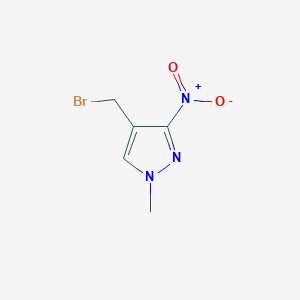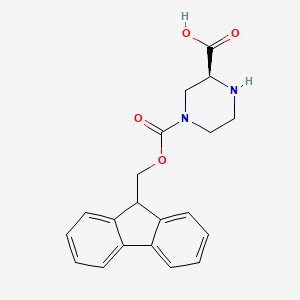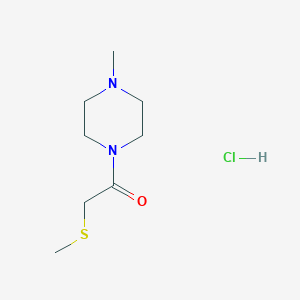
1-(4-Metilpiperazin-1-il)-2-metilsulfaniletanona; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2OS and its molecular weight is 224.75. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
- Propiedades Antibacterianas: El clorhidrato de 1-(4-Metilpiperazin-1-il)-2-metilsulfaniletanona presenta actividad antibacteriana. Los investigadores exploran su potencial como andamiaje para el diseño de nuevos antibióticos .
- Efectos Antiinflamatorios: Los estudios han investigado sus propiedades antiinflamatorias, que podrían ser valiosas en el desarrollo de fármacos .
Ciencia de Materiales
- Materiales Ópticos No Lineales: Los compuestos orgánicos derivados de la 1-(4-Metilpiperazin-1-il)-2-metilsulfaniletanona se han explorado por sus propiedades ópticas no lineales. Estos materiales encuentran aplicaciones en dispositivos electroópticos .
Mecanismo De Acción
Target of Action
Related compounds such as sotorasib, which is also a piperazine derivative, have been found to target the kras protein . KRAS is a protein that plays a crucial role in cell signaling and regulation .
Mode of Action
Similar compounds like sotorasib act by inhibiting the kras protein, which is often mutated in various types of cancers . This inhibition prevents the protein from signaling cell growth and division, thereby slowing the progression of cancer .
Biochemical Pathways
Compounds with similar structures, such as sotorasib, affect the map kinase pathway . This pathway is involved in regulating cell growth and division .
Result of Action
Similar compounds like sotorasib have been found to inhibit the growth of cancer cells by blocking the activity of the mutated kras protein .
Análisis Bioquímico
Biochemical Properties
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The interaction between 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride and carbonic anhydrase may involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play crucial roles in the inflammatory response . By modulating the levels of these cytokines, 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can impact cellular functions related to inflammation and immune response.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride involves several key interactions at the molecular level. This compound may bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been suggested that 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride may change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride in in vitro or in vivo studies has been associated with alterations in cellular functions, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels.
Metabolic Pathways
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-9-3-5-10(6-4-9)8(11)7-12-2;/h3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHIEQVAIQKXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)
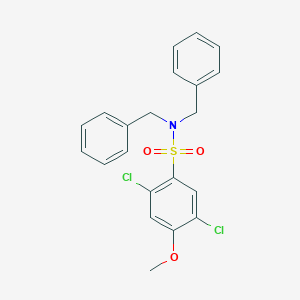
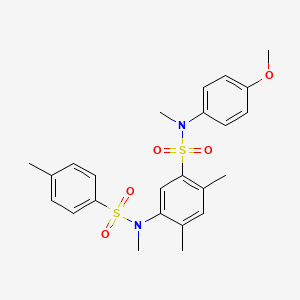
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)
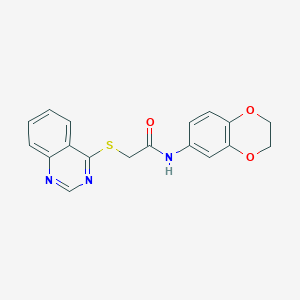
![2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2542533.png)

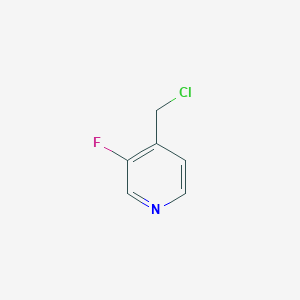
![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)
![5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B2542540.png)
